Thiazol-2-ol
Overview
Description
Thiazol-2-ol is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms This compound is a derivative of thiazole, which is known for its aromaticity and significant role in various biological and chemical processes
Scientific Research Applications
Thiazol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives have shown significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is a key component in the development of drugs targeting various diseases, such as bacterial infections and cancer.
Industry: this compound is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
Thiazol-2-ol, also known as 2-Hydroxythiazole, is a compound that has been studied for its potential biological activities It has been suggested that this compound and its derivatives may interact with various enzymes and receptors in biological systems .
Mode of Action
It is known that molecules containing a thiazole ring, like this compound, can behave unpredictably when they enter physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems . For instance, one derivative of this compound, Voreloxin, has been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
This compound may influence various biochemical pathways. For instance, it has been suggested that this compound derivatives can inhibit the human 2-oxoglutarate (2OG)- and Fe(II)-dependent oxygenases factor inhibiting hypoxia-inducible factor-α (FIH) and HIF-α prolyl residue hydroxylases 1–3 (PHD1–3), which regulate the response to hypoxia in humans via catalysing hydroxylation of the α-subunits of the hypoxia-inducible factors (HIFs) .
Result of Action
It has been suggested that this compound and its derivatives can have various effects on cells, such as causing dna double-strand breaks and cell death
Biochemical Analysis
Biochemical Properties
Thiazol-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the N-hydroxythiazole scaffold, a derivative of this compound, has been reported to inhibit PHD2, a broad spectrum 2OG oxygenase inhibitor . This inhibition potential can be tuned to achieve selective FIH inhibition .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The optimised N-hydroxythiazole-based FIH inhibitors, derived from this compound, modulate the expression of FIH-dependent HIF target genes and, consistent with reports that FIH regulates cellular metabolism, suppressed lipid accumulation in adipocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, N-hydroxythiazole derivatives compete with both 2OG and the substrate for binding to the FIH active site . This competition allows this compound to influence the activity of the enzyme, leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazol-2-ol can be synthesized through several methods, including the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-halocarbonyl compounds. Another common method is the Cook-Heilbron synthesis, which uses thiourea and α-haloketones under acidic conditions to form the thiazole ring.
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The choice of solvents, temperature, and catalysts are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Thiazol-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are frequently employed.
Major Products: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and thiazole oxides, which have diverse applications in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Thiazol-2-ol can be compared with other similar heterocyclic compounds such as:
Thiazole: The parent compound, which lacks the hydroxyl group present in this compound.
Oxazole: A similar five-membered ring compound where the sulfur atom is replaced by an oxygen atom.
Imidazole: Another five-membered ring compound with two nitrogen atoms instead of sulfur and nitrogen.
Uniqueness: this compound is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group in this compound also enhances its solubility and potential for hydrogen bonding, making it a versatile compound in various applications.
Properties
IUPAC Name |
3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWCTHQXBMHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459322 | |
Record name | Thiazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82358-07-4, 6039-97-0 | |
Record name | Thiazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,3-thiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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